

# Measuring MTHFD2 Inhibition by DS18561882: Application Notes and Protocols

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## Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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## Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are fundamental for rapidly proliferating cells, including cancerous ones.[1] [2] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and tumor tissues while having low to non-existent expression in most healthy adult tissues, making it a compelling target for cancer therapy.[2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, and can ultimately trigger cell death in cancer cells. **DS18561882** is a potent and isozyme-selective inhibitor of MTHFD2.[3][4] These application notes provide detailed protocols for measuring the inhibitory effect of **DS18561882** on MTHFD2, both biochemically and in a cellular context.

## Data Presentation

The inhibitory activity of **DS18561882** against MTHFD2 has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **DS18561882**

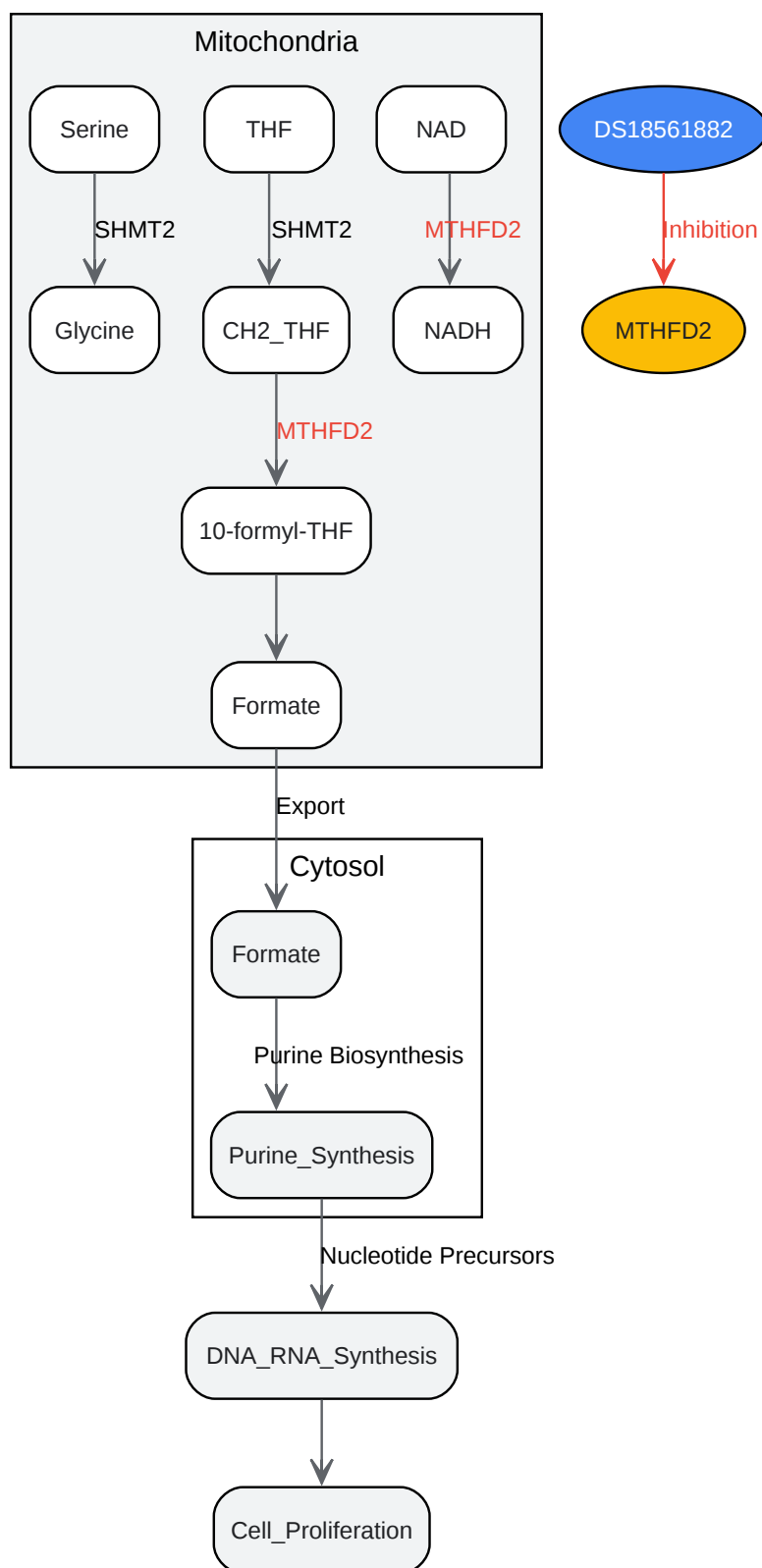
Parameter	Target Enzyme	Value	Reference
IC50	MTHFD2	0.0063 $\mu$ M (6.3 nM)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IC50	MTHFD1	0.57 $\mu$ M (570 nM)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
GI50	MDA-MB-231 cells	140 nM	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: In Vivo Efficacy of **DS18561882**

Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	300 mg/kg (oral, twice daily)	67% Tumor Growth Inhibition (TGI)	<a href="#">[3]</a> <a href="#">[6]</a>

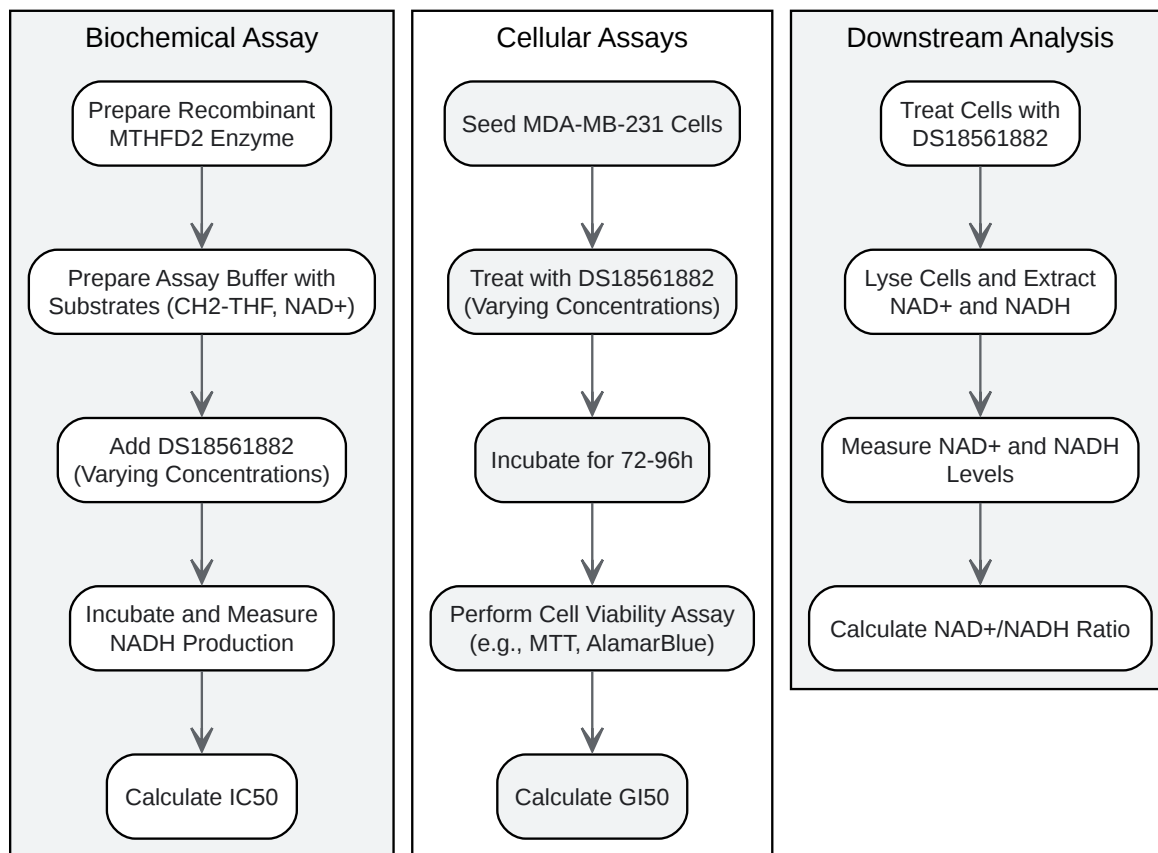
## Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.



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### MTHFD2 in One-Carbon Metabolism.



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### Workflow for Measuring MTHFD2 Inhibition.

## Experimental Protocols

### MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2 by quantifying the production of NADH.

Materials:

- Recombinant human MTHFD2 protein
- **DS18561882**

- 5,10-methylenetetrahydrofolate (CH<sub>2</sub>-THF) as substrate
- Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) as a cofactor
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT
- 96-well microplate (black, clear bottom for fluorescence)
- Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm for NADH)

#### Procedure:

- **Compound Preparation:** Prepare a stock solution of **DS18561882** in DMSO. Create a serial dilution of **DS18561882** in the assay buffer to achieve a range of desired concentrations.
- **Reaction Mixture Preparation:** In each well of the 96-well plate, add the following components in order:
  - Assay Buffer
  - Recombinant human MTHFD2 protein (final concentration, e.g., 10-50 nM)
  - **DS18561882** at various concentrations or vehicle (DMSO) for control.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the substrates:
  - NAD<sup>+</sup> (final concentration, e.g., 500 μM)
  - CH<sub>2</sub>-THF (final concentration, e.g., 50 μM)
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
- **Detection:** Measure the fluorescence of NADH produced in each well using a microplate reader.
- **Data Analysis:**

- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of inhibition for each concentration of **DS18561882** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Cell Viability Assay

This cell-based assay determines the effect of MTHFD2 inhibition by **DS18561882** on the proliferation of cancer cells.

Materials:

- MDA-MB-231 human breast cancer cell line
- **DS18561882**
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MDA-MB-231 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.<sup>[7][8]</sup>
- **Treatment:** The next day, treat the cells with a serial dilution of **DS18561882** prepared in a complete growth medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plates for 72 to 96 hours at 37°C with 5% CO<sub>2</sub>.<sup>[9]</sup>

- Viability Measurement:
  - For MTT assay: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100  $\mu$ L of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.[\[10\]](#)
  - For AlamarBlue assay: Add 10  $\mu$ L of AlamarBlue reagent to each well and incubate for 2-4 hours. Read the fluorescence (Excitation: 560 nm, Emission: 590 nm).[\[11\]](#)
- Data Analysis:
  - Subtract the background reading from all wells.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.
  - Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

## Measurement of Cellular NAD<sup>+</sup>/NADH Ratio

Inhibition of MTHFD2, an NAD<sup>+</sup>-dependent enzyme, can alter the cellular NAD<sup>+</sup>/NADH ratio. This protocol outlines a method to measure this change.

Materials:

- Cultured cells (e.g., MDA-MB-231)
- **DS18561882**
- Ice-cold PBS
- Acidic Extraction Buffer (for NAD<sup>+</sup>): 0.5 M Perchloric Acid (HClO<sub>4</sub>)
- Alkaline Extraction Buffer (for NADH): 0.1 M NaOH with 1 mM EDTA
- Neutralization Buffer (for acidic extract): 3 M Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Neutralization Buffer (for alkaline extract): 0.1 M HCl
- Commercially available NAD<sup>+</sup>/NADH assay kit (enzymatic cycling assay, colorimetric or fluorometric)
- Microcentrifuge tubes
- Microplate reader

#### Procedure:

- Cell Treatment and Harvesting:
  - Culture cells to ~80% confluency and treat with **DS18561882** at the desired concentration and for the desired time.
  - After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
  - For adherent cells, scrape them in PBS and pellet by centrifugation.
- Extraction:
  - For NAD<sup>+</sup>: Resuspend the cell pellet in ice-cold Acidic Extraction Buffer. Vortex vigorously and incubate on ice for 15 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.[\[12\]](#)
  - For NADH: Resuspend a separate cell pellet in ice-cold Alkaline Extraction Buffer. Heat at 80°C for 10 minutes, then place on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C.[\[13\]](#)
- Neutralization:
  - NAD<sup>+</sup> Extract: Carefully transfer the supernatant to a new tube and neutralize by adding Neutralization Buffer (K<sub>2</sub>CO<sub>3</sub>) until the pH is between 7 and 8. Incubate on ice for 10 minutes to precipitate potassium perchlorate. Centrifuge to clarify the supernatant.[\[12\]](#)
  - NADH Extract: Carefully transfer the supernatant to a new tube and neutralize with Neutralization Buffer (HCl) to a pH between 7 and 8.
- Quantification:



- Use a commercial NAD<sup>+</sup>/NADH assay kit to measure the concentration of NAD<sup>+</sup> and NADH in the respective extracts according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.[14][15][16]
- Data Analysis:
  - Determine the concentrations of NAD<sup>+</sup> and NADH from the standard curve provided in the kit.
  - Normalize the values to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay from a parallel sample).
  - Calculate the NAD<sup>+</sup>/NADH ratio for both treated and untreated samples and compare.

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the inhibition of MTHFD2 by **DS18561882**. By employing a combination of biochemical and cell-based assays, investigators can thoroughly characterize the potency and efficacy of this inhibitor, contributing to a deeper understanding of its therapeutic potential in cancers that overexpress MTHFD2.

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## References

- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial one-carbon metabolic pathway is associated with patient survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]

- 5. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assay [bio-protocol.org]
- 8. 2.2.7. Cell Viability Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Determination of Cellular and Mitochondrial NAD<sup>+</sup> and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
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